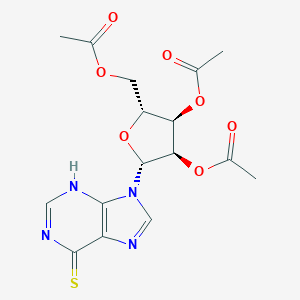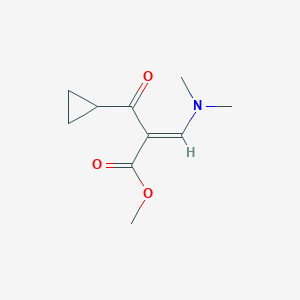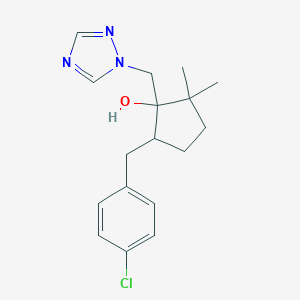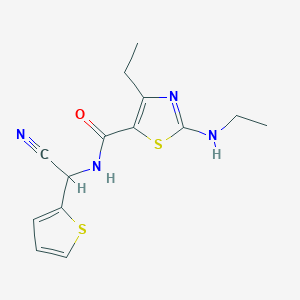
6-Thioinosine 2',3',5'-triacetate
Vue d'ensemble
Description
6-Thioinosine 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H18N4O7S and a molecular weight of 410.4 g/mol . It is a derivative of inosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are acetylated, and the 6-position of the purine ring is substituted with a sulfur atom. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Thioinosine 2’,3’,5’-triacetate can be synthesized from acetic anhydride and 6-mercaptopurine riboside. The reaction typically involves the use of molecular sieves and potassium chloride at a temperature of 100°C for approximately 3.5 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 6-Thioinosine 2’,3’,5’-triacetate generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thioinosine 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Inosine derivatives with free hydroxyl groups.
Applications De Recherche Scientifique
6-Thioinosine 2’,3’,5’-triacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Thioinosine 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 6-position of the purine ring can form covalent bonds with cellular proteins, affecting their function. Additionally, the acetyl groups can be hydrolyzed, releasing active inosine derivatives that can further interact with cellular targets .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine Riboside: Similar in structure but lacks the acetyl groups.
6-Thioguanosine: Contains a sulfur atom at the 6-position but differs in the purine base.
Inosine: The parent compound without sulfur substitution or acetylation.
Uniqueness: 6-Thioinosine 2’,3’,5’-triacetate is unique due to its combination of sulfur substitution and acetylation, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENHRYRSGYYUJA-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3021-21-4 | |
| Record name | Inosine, 6-thio-, 2′,3′,5′-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3021-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thioinosine 2',3',5'-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-thioinosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















